2-Fluorobenzenesulfonamide chemical properties and structure
2-Fluorobenzenesulfonamide chemical properties and structure
An In-depth Technical Guide to 2-Fluorobenzenesulfonamide: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 2-Fluorobenzenesulfonamide, a key building block in modern chemical research. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics and utility. The information presented herein is synthesized from established chemical literature and database sources, providing both foundational knowledge and field-proven insights into its application.
Introduction and Strategic Importance
2-Fluorobenzenesulfonamide (CAS No. 30058-40-3) is an organofluorine compound belonging to the sulfonamide class of molecules.[1] Its structure, featuring a fluorine atom positioned ortho to a sulfonamide group on a benzene ring, imparts a unique combination of steric and electronic properties. The strong electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring and the acidity of the sulfonamide protons.
In the landscape of chemical synthesis, 2-Fluorobenzenesulfonamide is a valuable intermediate. The strategic placement of the fluorine atom is a well-established technique in medicinal chemistry to modulate critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, this scaffold is frequently utilized in the development of novel therapeutic agents and agrochemicals.[3][4] This guide will explore the core chemical properties, structural features, synthesis, and key applications that define its role in contemporary research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research. The key properties of 2-Fluorobenzenesulfonamide are summarized below.
Core Properties
Quantitative data for 2-Fluorobenzenesulfonamide has been aggregated from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 30058-40-3 | [1][2] |
| Molecular Formula | C₆H₆FNO₂S | [2][3][5] |
| Molecular Weight | 175.18 g/mol | [2][3][5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 158 - 166 °C | [2][3] |
| XLogP3 (Computed) | 0.8 | [4] |
| Purity | Typically ≥97-98% | [2][3] |
Spectroscopic Signature
While a dedicated public repository of the complete spectral data is not available, the expected spectroscopic characteristics can be reliably predicted based on the structure and data from analogous compounds.
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¹H NMR (Proton NMR): The aromatic region (typically 7.0-8.0 ppm) is expected to show a complex multiplet pattern for the four protons on the benzene ring due to fluorine-proton and proton-proton coupling. The two sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet further downfield, which is exchangeable with D₂O.
-
¹³C NMR (Carbon NMR): Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The other aromatic carbons will show smaller C-F couplings.
-
¹⁹F NMR (Fluorine NMR): A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.
-
Infrared (IR) Spectroscopy: Key absorption bands are predicted to be present, confirming the functional groups. Characteristic peaks include:
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N-H Stretch: Two bands around 3350-3250 cm⁻¹ (asymmetric and symmetric stretching of the primary sulfonamide).
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
S=O Stretch: Strong, distinct bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.
-
C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.
-
Molecular Structure and Mechanistic Insights
The arrangement of atoms and functional groups in 2-Fluorobenzenesulfonamide dictates its reactivity and interaction with biological targets.
Structural Features
The molecule consists of a central benzene ring substituted with an ortho-fluorine atom and a sulfonamide group (-SO₂NH₂).
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Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating resonance effect (+R). The sulfonamide group is also strongly electron-withdrawing. This combined deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution compared to benzene.
-
Acidity: The powerful electron-withdrawing nature of the sulfonyl group and the adjacent aromatic system renders the sulfonamide protons (N-H) acidic, allowing for easy deprotonation with a suitable base to form a nucleophilic anion.
-
Conformation: The ortho-positioning of the fluorine atom can create steric hindrance and may influence the rotational freedom around the C-S bond, potentially favoring certain conformations that could be critical for specific binding interactions in enzyme active sites.
Caption: Key structural and electronic features of 2-Fluorobenzenesulfonamide.
Synthesis and Reactivity
Synthetic Pathway
2-Fluorobenzenesulfonamide is most commonly and efficiently synthesized via the ammonolysis of its corresponding sulfonyl chloride precursor.[2] The reaction is a standard nucleophilic acyl substitution at the sulfur center.
Caption: General workflow for the synthesis of 2-Fluorobenzenesulfonamide.
Core Reactivity
The primary site of reactivity for synthetic elaboration is the sulfonamide nitrogen. The acidic N-H protons can be removed by a base (e.g., NaH, K₂CO₃) to generate the corresponding anion. This powerful nucleophile can then be used in a variety of bond-forming reactions, most notably:
-
N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to form secondary or tertiary sulfonamides.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to generate N-aryl sulfonamides.
These transformations are fundamental for incorporating the 2-fluorophenylsulfonyl moiety into more complex molecular architectures, which is a common strategy in drug discovery.
Applications in Research and Development
The unique properties of 2-Fluorobenzenesulfonamide make it a versatile building block across several scientific disciplines.
Caption: Key application areas for 2-Fluorobenzenesulfonamide.
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Pharmaceutical Development: This is the most prominent area of application. The sulfonamide group is a known pharmacophore that can act as a hydrogen bond donor and acceptor, while the 2-fluoro-substituted ring can engage in favorable interactions within enzyme active sites and enhance pharmacokinetic properties. It serves as a key intermediate for enzyme inhibitors (e.g., for carbonic anhydrase) and sulfonamide antibiotics.[2][3][6] The related 4-fluorobenzenesulfonamide has been used to synthesize potent PI3K/mTOR inhibitors for cancer therapy, highlighting the value of this structural class.[7]
-
Agrochemicals: It is used as a component in the synthesis of modern herbicides and pesticides.[3][4] The fluorine substitution can increase the biological efficacy and stability of the final active ingredient.
-
Biochemical Research: The presence of the fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making 2-fluorobenzenesulfonamide and its derivatives excellent probes for studying protein-ligand binding events without interference from background signals.[6]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Fluorobenzenesulfonamide is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1][2][5]
-
GHS Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and analysis of 2-Fluorobenzenesulfonamide. These should be adapted and optimized based on specific laboratory conditions and equipment.
Protocol: Synthesis of 2-Fluorobenzenesulfonamide
Objective: To synthesize 2-Fluorobenzenesulfonamide from 2-fluorobenzenesulfonyl chloride.
Materials:
-
2-Fluorobenzenesulfonyl chloride
-
Concentrated Ammonium Hydroxide (28-30% NH₃ basis)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve 2-fluorobenzenesulfonyl chloride (1.0 eq) in THF (approx. 3-5 mL per gram of sulfonyl chloride).
-
Slowly add concentrated ammonium hydroxide (approx. 5.0 eq) dropwise to the stirred solution. Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents overheating. THF is used as a co-solvent to ensure homogeneity. A large excess of ammonia drives the reaction to completion.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with deionized water and acidify to pH ~2 with 1 M HCl to precipitate the product.
-
Filter the resulting white solid using a Büchner funnel, washing the filter cake with cold deionized water.
-
For purification, recrystallize the crude solid from a minimal amount of hot ethanol/water. Dissolve the solid in hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the pure crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 2-Fluorobenzenesulfonamide.
Protocol: HPLC Purity Analysis
Objective: To determine the purity of a synthesized batch of 2-Fluorobenzenesulfonamide using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Causality: Formic acid is used to acidify the mobile phase, ensuring the sulfonamide is in its neutral form for consistent, sharp peak shapes.
-
Gradient: 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the 2-Fluorobenzenesulfonamide sample at approximately 1 mg/mL in acetonitrile. Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (40% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Analysis: Inject the prepared sample and run the gradient method.
-
Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100%. This provides the area percent purity.
References
-
2-Chloro-5-fluorobenzenesulfonamide (for XLogP3 of related compound) . PubChem, National Center for Biotechnology Information. [Link]
-
2-Fluorobenzenesulfonamide (CAS 30058-40-3) . PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of sulfonyl chloride substrate precursors . Royal Society of Chemistry - Supporting Information. [Link]
-
Dugad, L. B., et al. (1989). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes . Biochemistry, 28(9), 3955-3960. [Link]
-
Al-Sughayer, A. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives . ResearchGate. [Link]
-
Spectrometric Identification of Organic Compounds Reference Data . University of Colorado Boulder. [Link]
-
2-Fluorobenzenesulfonamide . PubChem, National Center for Biotechnology Information. [Link]
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- 1. 2-Fluorobenzenesulfonamide | C6H6FNO2S | CID 193663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
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- 4. 2-Chloro-5-fluorobenzenesulfonamide | C6H5ClFNO2S | CID 50998095 - PubChem [pubchem.ncbi.nlm.nih.gov]
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2-Fluorobenzenesulfonyl chloride
Tetrahedral Intermediate
2-Fluorobenzenesulfonamide
